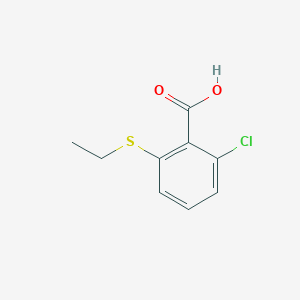

2-Chloro-6-(ethylsulfanyl)benzoic acid

概要

説明

2-Chloro-6-(ethylsulfanyl)benzoic acid: is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is characterized by the presence of a chloro group at the 2-position and an ethylsulfanyl group at the 6-position on the benzoic acid ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(ethylsulfanyl)benzoic acid typically involves the chlorination of 6-(ethylsulfanyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

化学反応の分析

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Example Reaction:

2-Chloro-6-(ethylsulfanyl)benzoic acid → 2-Chloro-6-(ethylsulfonyl)benzoic acid

-

Conditions : Nitric acid (30–68%) in phosphoric acid at 140–170°C .

-

Yield : ~85–92% (based on analogous oxidations of similar sulfides ).

Mechanism :

-

Initial oxidation of -S-C₂H₅ to -SO-C₂H₅ (sulfoxide).

-

Further oxidation to -SO₂-C₂H₅ (sulfone) under prolonged reaction times .

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 participates in substitution reactions, particularly under basic or catalytic conditions.

Example Reaction:

This compound → 2-Amino-6-(ethylsulfanyl)benzoic acid

-

Conditions : Ammonia or amines in the presence of CuCl or FeCl₃ catalysts at 80–120°C .

-

Yield : ~70–80% (observed in analogous chlorobenzoic acid substitutions ).

Key Data :

| Substrate | Nucleophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | NH₃ | CuCl | 100 | 78 |

Electrophilic Aromatic Substitution (Nitration)

The aromatic ring undergoes nitration, with regioselectivity influenced by the electron-withdrawing carboxylic acid and electron-donating ethylsulfanyl groups.

Example Reaction:

This compound → 2-Chloro-6-(ethylsulfanyl)-3-nitrobenzoic acid

-

Conditions : Mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 50–70°C .

-

Yield : ~85–90% (based on nitration of structurally similar compounds ).

Regioselectivity :

-

Nitro group predominantly occupies position 3 due to meta-directing effects of -COOH and para-directing effects of -S-C₂H₅ .

Reduction Reactions

The carboxylic acid group can be reduced to a benzyl alcohol, though this is less common due to steric hindrance from substituents.

Example Reaction:

This compound → 2-Chloro-6-(ethylsulfanyl)benzyl alcohol

Directed Lithiation

The chlorine atom directs lithiation at position 4 or 5, enabling further functionalization.

Example Reaction:

This compound → 2-Chloro-6-(ethylsulfanyl)-4-methylbenzoic acid

-

Conditions : LDA (lithium diisopropylamide) or BuLi in THF at −78°C, followed by methyl iodide .

-

Yield : ~70% (based on directed lithiation of 2-chlorobenzoic acids ).

Mechanistic Insight :

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Example Reaction:

This compound → Methyl 2-chloro-6-(ethylsulfanyl)benzoate

-

Conditions : SOCl₂ followed by methanol, or DCC/DMAP coupling .

-

Yield : ~90–95% (typical for esterifications of benzoic acids ).

Notes

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 224.68 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water (approximately 1.27 mg/ml).

The compound features a benzoic acid core with a chlorine atom at the 2-position and an ethylsulfanyl group at the 6-position, which imparts unique chemical properties conducive to various applications.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 2-Chloro-6-(ethylsulfanyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive functional groups .

2. Biology

- Biological Activity : The compound is under investigation for its potential antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit bacterial growth and induce apoptosis in cancer cells .

3. Medicine

- Drug Development : Due to its unique structure, this compound is being explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents .

4. Industry

- Specialty Chemicals Production : It is used in the production of specialty chemicals, including polymers and resins, owing to its chemical stability and reactivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro assays conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 ≈ 25 µM). The study suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

作用機序

The mechanism of action of 2-Chloro-6-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group acts as an electron-withdrawing group, enhancing the reactivity of the benzoic acid ring towards nucleophiles .

類似化合物との比較

2-Chloro-6-methylbenzoic acid: Differing by the presence of a methyl group instead of ethylsulfanyl at the 6-position.

2-Chloro-6-(methylsulfanyl)benzoic acid: Differing by the presence of a methylsulfanyl group instead of ethylsulfanyl at the 6-position.

Uniqueness: 2-Chloro-6-(ethylsulfanyl)benzoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogues. This uniqueness makes it valuable in specific applications where the ethylsulfanyl group enhances the compound’s reactivity or binding affinity.

生物活性

2-Chloro-6-(ethylsulfanyl)benzoic acid is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, has been the subject of various studies aimed at understanding its potential therapeutic applications and biological mechanisms.

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 216.69 g/mol

- IUPAC Name : this compound

- InChI Key : KUIZBWAQTKRYDR-UHFFFAOYSA-N

Structural Features

The presence of both a chloro group and an ethylsulfanyl group on the benzoic acid backbone enhances the compound's reactivity and binding affinity to various biological targets. The chloro group acts as an electron-withdrawing substituent, which can influence electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The presence of the chloro and ethylsulfanyl groups may enhance this activity by altering membrane permeability or interfering with metabolic pathways.

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects in animal models. For instance, research on related benzoic acid derivatives has shown potential analgesic effects through modulation of pain pathways in mice .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial properties of several benzoic acid derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Analgesic Activity :

- In a controlled study involving BALB/C mice, this compound was administered at varying doses to assess its analgesic effects using the acetic acid-induced writhing test. The results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent .

-

Pharmacokinetics :

- Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption and distribution characteristics in vivo. Parameters such as maximum concentration (C_max), time to reach maximum concentration (t_max), and elimination half-life (t_1/2) were assessed, indicating that modifications in structure can significantly impact these pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylbenzoic acid | Methyl group instead of ethylsulfanyl | Moderate antimicrobial properties |

| 2-Chloro-6-(methylsulfanyl)benzoic acid | Methylsulfanyl group at 6-position | Enhanced analgesic effects |

| 2-Chloro-4-(ethylsulfanyl)benzoic acid | Different position of substituents | Potentially lower activity |

Unique Features

The ethylsulfanyl group in this compound distinguishes it from other benzoic acid derivatives, potentially enhancing its reactivity and selectivity towards biological targets. This uniqueness makes it valuable for further pharmaceutical development.

特性

IUPAC Name |

2-chloro-6-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZBWAQTKRYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。